(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride
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Overview
Description
(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-Cyclopropyl-1,2-oxazol-5-yl)methanol with a sulfonyl chloride reagent under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may vary, but it is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes as those used in laboratory settings but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under appropriate conditions.
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
Oxidation Reactions: Oxazole N-oxides.
Scientific Research Applications
(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, which can alter their properties and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in modifying molecules to enhance their properties or introduce new functionalities. The molecular targets and pathways involved depend on the specific application and the molecules being modified.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride
Uniqueness
(3-Cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and the properties of the derivatives formed from it. Additionally, the oxazole ring provides a versatile scaffold for further functionalization and modification, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)4-6-3-7(9-12-6)5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDMAWQKOZZKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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